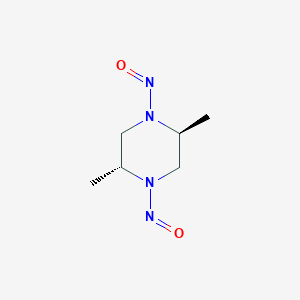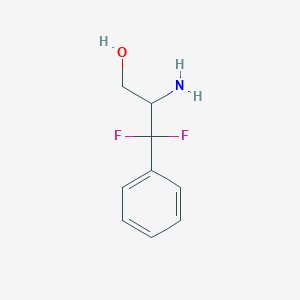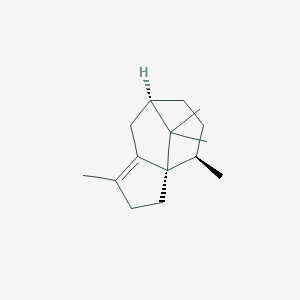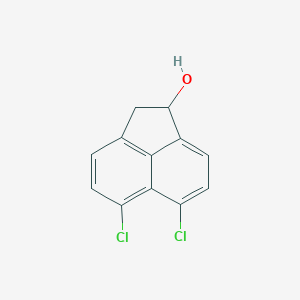
5,6-Dichloro-1-acenaphthenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol is a chlorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is known for its use as a reactant in the synthesis of annulated polycyclic aromatic hydrocarbons. It has a molecular formula of C12H8Cl2O and a molecular weight of 239.1 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol typically involves the chlorination of acenaphthene followed by a reduction process. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride . The reaction is carried out under controlled temperatures to ensure the selective chlorination at the 5 and 6 positions of the acenaphthene ring.
Industrial Production Methods
In industrial settings, the production of 5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol may involve large-scale chlorination reactors where acenaphthene is continuously fed and chlorinated. The product is then purified through distillation or recrystallization to achieve the desired purity .
化学反応の分析
Types of Reactions
5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to acenaphthene derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted acenaphthene derivatives and quinones, depending on the reaction conditions and reagents used .
科学的研究の応用
5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol has been studied for its potential biological activity and applications in various fields:
Chemistry: Used as a building block in the synthesis of complex polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential as a polyploidizing agent in plant studies.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol exerts its effects is primarily through its interaction with molecular targets in biological systems. The chlorinated aromatic structure allows it to interact with various enzymes and receptors, potentially leading to alterations in cellular pathways. detailed studies on its specific molecular targets and pathways are still ongoing.
類似化合物との比較
Similar Compounds
5,6-Dichloroacenaphthene: A closely related compound with similar chlorinated aromatic structure.
1,2-Dihydroacenaphthylen-1-ol: Another derivative of acenaphthene with different substitution patterns.
Uniqueness
5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its ability to act as a reactant in the synthesis of complex polycyclic aromatic hydrocarbons sets it apart from other similar compounds.
特性
IUPAC Name |
5,6-dichloro-1,2-dihydroacenaphthylen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-8-3-1-6-5-10(15)7-2-4-9(14)12(8)11(6)7/h1-4,10,15H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOELMYUQQKPMMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=C(C3=C(C=CC1=C23)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
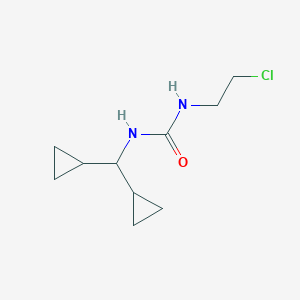
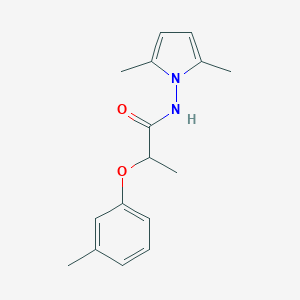
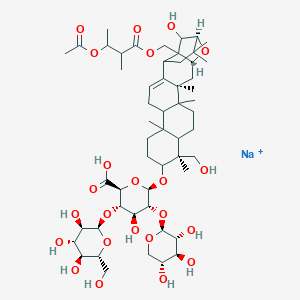
![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)
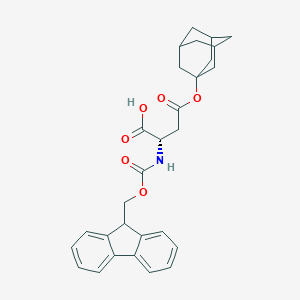
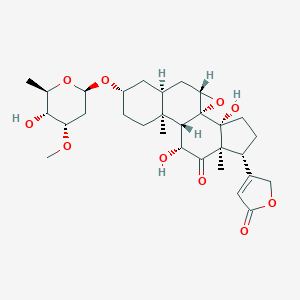
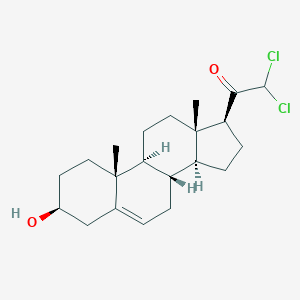
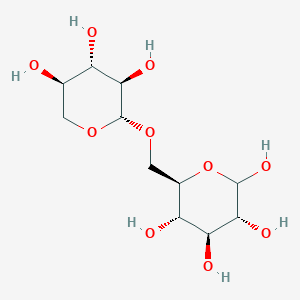
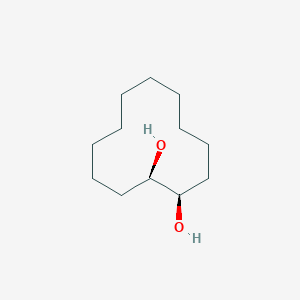

![2-[2-(3-Methoxyphenyl)ethyl]phenol](/img/structure/B49715.png)
